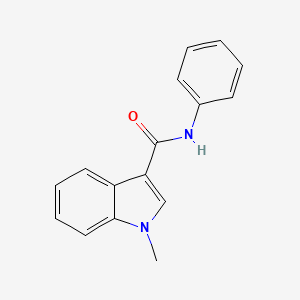

1-methyl-N-phenyl-1H-indole-3-carboxamide

Description

1-methyl-N-phenyl-1H-indole-3-carboxamide is a synthetic compound belonging to the indole family, which is known for its diverse biological activities and applications in various fields Indole derivatives are significant due to their presence in many natural products and pharmaceuticals

Properties

IUPAC Name |

1-methyl-N-phenylindole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O/c1-18-11-14(13-9-5-6-10-15(13)18)16(19)17-12-7-3-2-4-8-12/h2-11H,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEZFAXRACDZTJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-methyl-N-phenyl-1H-indole-3-carboxamide can be synthesized through a multi-step process involving the methylation of indole followed by the formation of the carboxamide group. One common method involves the Fischer indole synthesis, which is a well-established procedure for constructing indole rings. This method typically involves the reaction of aryl hydrazines with ketones under acidic conditions to form the indole core . The subsequent N-alkylation and carboxamide formation can be achieved using reagents such as alkyl halides and amines .

Industrial Production Methods: Industrial production of 1-methyl-N-phenyl-1H-indole-3-carboxamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions are crucial for scaling up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 1-methyl-N-phenyl-1H-indole-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenation using halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Pharmacological Applications

-

Antithrombotic Activity

- Compounds related to 1-methyl-N-phenyl-1H-indole-3-carboxamide have been identified as reversible antagonists of the P2Y12 purinergic receptor. This receptor is crucial in platelet aggregation, making these compounds promising candidates for treating thromboembolic diseases such as myocardial infarction and stroke . Their ability to inhibit platelet aggregation positions them as potential therapeutic agents in cardiovascular medicine.

-

Antimicrobial Properties

- Recent studies have highlighted the effectiveness of N-phenylindole derivatives against Mycobacterium tuberculosis (Mtb). For instance, modifications at the nitrogen site and the introduction of various substituents have led to compounds with minimum inhibitory concentration (MIC) values as low as 0.125 µg/mL, indicating strong anti-TB activity . This suggests that derivatives of 1-methyl-N-phenyl-1H-indole-3-carboxamide may serve as effective treatments for tuberculosis.

-

α-Glucosidase Inhibition

- A novel series of derivatives incorporating indole structures have been synthesized and evaluated for their inhibitory effects on α-glucosidase, an enzyme implicated in diabetes management. These compounds demonstrated significant in vitro activity, suggesting their potential use in managing blood sugar levels in diabetic patients .

Synthesis Methodologies

The synthesis of 1-methyl-N-phenyl-1H-indole-3-carboxamide can be achieved through various methods, including:

- Consecutive Two-Step Synthesis : This method has been effectively utilized to produce polysubstituted indoles from readily available starting materials. The scalability of this synthesis route has been demonstrated with high yields .

- Gold-Catalyzed Reactions : Innovative strategies involving gold catalysis have been explored to enhance the efficiency of synthesizing indole derivatives. These methods focus on optimizing reaction conditions to achieve higher yields and purity .

Case Study 1: Cardiovascular Applications

A study focusing on the antithrombotic properties of indole derivatives revealed that certain compounds effectively reduced thrombus formation in animal models. These findings support the potential use of 1-methyl-N-phenyl-1H-indole-3-carboxamide derivatives in clinical settings for preventing cardiovascular events.

Case Study 2: Tuberculosis Treatment

In a comparative study, several N-phenylindole derivatives were tested against Mtb strains. The results indicated that specific structural modifications significantly enhanced antimicrobial activity, paving the way for future drug development targeting resistant strains of tuberculosis.

Mechanism of Action

The mechanism of action of 1-methyl-N-phenyl-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This inhibition can lead to various biological effects, such as antiviral or anticancer activity . The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

- 1-Methyl-1H-Indole-3-Carboxamide

- N-Phenyl-1H-Indole-3-Carboxamide

- 1-Methyl-N-Phenyl-1H-Indole-2-Carboxamide

Comparison: 1-methyl-N-phenyl-1H-indole-3-carboxamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. Compared to other similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research and therapeutic applications .

Biological Activity

1-Methyl-N-phenyl-1H-indole-3-carboxamide, a member of the indole family, has garnered significant attention due to its diverse biological activities. This compound is structurally related to various indole derivatives known for their pharmacological potential, including anticancer, anti-inflammatory, and antimicrobial properties. This article provides an in-depth exploration of the biological activity of 1-methyl-N-phenyl-1H-indole-3-carboxamide, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

1-Methyl-N-phenyl-1H-indole-3-carboxamide has the molecular formula C_15H_14N_2O and features a methyl group attached to the nitrogen of the indole ring and a phenyl group at the nitrogen of the carboxamide. Its structural characteristics contribute to its interaction with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₄N₂O |

| Molecular Weight | 238.28 g/mol |

| Solubility | Soluble in organic solvents |

| Appearance | White solid |

Indole derivatives, including 1-methyl-N-phenyl-1H-indole-3-carboxamide, exhibit their biological effects through various mechanisms. They are known to interact with multiple receptors and enzymes, influencing several biochemical pathways.

- Anticancer Activity : Research indicates that indole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, studies have shown that 1-methyl-N-phenyl-1H-indole-3-carboxamide exhibits cytotoxic effects on cancer cell lines, demonstrating potential as an anticancer agent .

- Anti-inflammatory Effects : The compound has been reported to modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This activity is crucial for developing therapies for chronic inflammatory diseases .

- Antimicrobial Properties : Indoles are also noted for their antimicrobial activities. Preliminary studies have indicated that 1-methyl-N-phenyl-1H-indole-3-carboxamide may possess antibacterial properties against various pathogens .

Study 1: Anticancer Activity

A study evaluating the cytotoxicity of 1-methyl-N-phenyl-1H-indole-3-carboxamide on different cancer cell lines revealed an IC50 value of approximately 12.41 μM against MCF-7 breast cancer cells. The compound induced apoptosis through increased levels of reactive oxygen species (ROS) and activation of caspase pathways .

Study 2: Anti-inflammatory Mechanism

In another investigation, the compound was found to significantly reduce levels of interleukin (IL)-6 and tumor necrosis factor-alpha (TNF-α) in vitro, suggesting its potential as an anti-inflammatory agent. The study highlighted its ability to downregulate inflammatory signaling pathways .

Table 2: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.